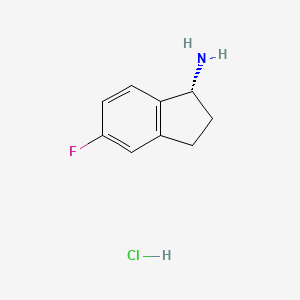

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

Beschreibung

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of aminoindane chemistry, which traces its origins to early twentieth-century pharmaceutical research. Aminoindanes were initially synthesized for medical applications, particularly as anti-Parkinsonian drugs, before their potential expanded into psychotherapy facilitation compounds. The systematic exploration of fluorinated variants represents a more recent development, driven by the recognition that fluorine substitution can dramatically enhance metabolic stability and alter pharmacological profiles.

The specific synthesis and characterization of this compound reflects the evolution of asymmetric synthesis methodologies and the growing importance of stereochemistry in drug development. The compound's development occurred within the context of expanding research into novel psychoactive substances and their potential therapeutic applications, though it has since found broader utility in synthetic organic chemistry research.

The fluorination strategy employed in this compound's design follows established principles in medicinal chemistry, where fluorine incorporation serves multiple purposes including enhanced lipophilicity, altered metabolic pathways, and modified receptor binding characteristics. The positioning of the fluorine atom at the 5-position of the indane ring system was likely selected based on computational modeling and structure-activity relationship studies that identified this substitution pattern as particularly promising.

Significance in Organic Chemistry Research

This compound has emerged as a compound of considerable interest in multiple areas of organic chemistry research. Its significance stems primarily from its role as a synthetic intermediate in the construction of more complex fluorinated molecules and its utility in asymmetric synthesis applications. The compound serves as a valuable chiral building block, with the (R)-configuration providing a defined stereochemical foundation for subsequent transformations.

Recent synthetic methodologies have demonstrated the compound's versatility in cyclocarboamination reactions, where zinc triflate catalysis enables highly regio- and chemo-selective transformations. These developments have expanded the synthetic utility of aminoindane derivatives, allowing for the construction of diverse heterocyclic frameworks with excellent diastereoselectivity. The fluorine substituent plays a crucial role in these reactions, influencing both the reactivity of the substrate and the selectivity of the transformations.

The compound has also contributed to advances in fluorinated pharmaceutical research, where its structure serves as a template for the development of novel therapeutic agents. The strategic placement of the fluorine atom has been shown to enhance binding affinity to biological targets through favorable electronic interactions, while the chiral center provides opportunities for selective receptor binding. Research has demonstrated that fluorinated aminoindanes can exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, making them valuable scaffolds for drug development.

Table 2: Research Applications and Synthetic Utility

Position within the Aminoindane Chemical Class

This compound occupies a distinctive position within the broader aminoindane chemical class, which encompasses compounds characterized by an amino group attached to the indane bicyclic framework. The aminoindane class is typically divided into two main structural categories: 1-aminoindanes and 2-aminoindanes, with the subject compound belonging to the 1-aminoindane subfamily.

The fluorine substitution pattern distinguishes this compound from other aminoindane derivatives and confers unique properties that set it apart from related structures. Within the 1-aminoindane series, the 5-fluoro substitution represents a relatively uncommon modification that significantly alters the compound's electronic properties and biological activity profile. This positioning places the compound among a select group of halogenated aminoindanes that have shown particular promise in pharmaceutical applications.

Comparative analysis with other aminoindane derivatives reveals that the fluorinated variants often exhibit enhanced potency and selectivity compared to their unsubstituted counterparts. The specific combination of (R)-stereochemistry and 5-fluoro substitution creates a unique pharmacophore that has been explored for various therapeutic applications. Research has demonstrated that aminoindanes primarily exert their biological effects through serotonin pathways, though the fluorine substitution can modulate these interactions in subtle but important ways.

The compound's relationship to other notable aminoindanes, such as 5,6-methylenedioxy-2-aminoindane and 5-iodo-2-aminoindane, illustrates the diversity within this chemical class and the importance of substitution patterns in determining biological activity. Unlike many 2-aminoindane derivatives that have been associated with recreational use, the 1-aminoindane subfamily, including the fluorinated variant under discussion, has maintained its primary focus within legitimate research applications.

Table 3: Aminoindane Class Comparison

| Compound Type | Structural Features | Primary Research Focus | Key Characteristics |

|---|---|---|---|

| 1-Aminoindanes | Amino group at position 1 | Pharmaceutical research | Enhanced synthetic utility |

| 2-Aminoindanes | Amino group at position 2 | Neuropharmacology studies | Serotonin pathway activity |

| Fluorinated Variants | Halogen substitution | Medicinal chemistry | Improved metabolic stability |

| Methylenedioxy Derivatives | Methylenedioxy bridge | Psychoactive research | Enhanced potency profiles |

The emergence of this compound within the aminoindane landscape reflects the ongoing evolution of this chemical class toward more sophisticated and targeted applications. Recent research into related compounds, such as 5-methoxy-2-aminoindane, has demonstrated the potential for aminoindane derivatives to address complex therapeutic challenges, including metabolic disorders and obesity-related conditions. This expanding scope of applications underscores the continued relevance and potential of the aminoindane chemical class in contemporary pharmaceutical research.

Eigenschaften

IUPAC Name |

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDKGIXHFMGJRE-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The preparation of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves:

- Synthesis of the 5-fluoro-1-indanone intermediate or related indane derivatives.

- Reduction of the ketone to the corresponding 1-indanol or direct amination.

- Introduction of the amine group at the 1-position with stereochemical control to obtain the (R)-enantiomer.

- Conversion to the hydrochloride salt for stability and handling.

Synthesis of the 5-Fluoro-1-indanone Core

The key intermediate, 5-fluoro-1-indanone, is prepared by intramolecular Friedel–Crafts acylation or related cyclization methods starting from appropriately substituted precursors.

Friedel–Crafts Acylation Using NbCl5 Catalyst : According to literature on 1-indanone synthesis, NbCl5-mediated intramolecular Friedel–Crafts reactions provide efficient cyclizations yielding 1-indanone derivatives, including those with halogen substitutions such as fluoro at the 5-position. This method involves acylation of aromatic substrates bearing appropriate side chains to form the indanone ring system in yields up to 78% depending on conditions.

Malonic Acid Route : Another patented approach involves the reaction of malonic acid with halogenated benzaldehydes, followed by intramolecular cyclization via Friedel–Crafts acylation using zinc chloride, yielding halogenated indanones such as 5-chloro-1-indanone analogs. This route can be adapted for 5-fluoro derivatives by using 5-fluorobenzaldehyde as the starting material.

Reduction and Amination Steps

Clemmensen Reduction : The ketone group in the indanone intermediate is reduced to the corresponding hydrocarbon or alcohol using Clemmensen conditions (Zn amalgam, concentrated HCl, reflux in toluene). This step is crucial for removing the ketone oxygen and preparing the molecule for amination.

Amination via Nucleophilic Substitution or Reductive Amination : The installation of the amine group at the 1-position can be achieved via:

Nucleophilic substitution of a suitable leaving group precursor (e.g., halide or tosylate) with ammonia or amine sources.

Reductive amination of the corresponding aldehyde or ketone intermediate with ammonia or amines in the presence of reducing agents.

Chiral Resolution or Enantioselective Synthesis : To obtain the (R)-enantiomer specifically, chiral catalysts or resolution methods are employed. Although explicit chiral synthesis details for this compound are limited in the sources, the (R)-configuration is typically achieved via asymmetric synthesis or chiral resolution of racemic mixtures.

Preparation of Hydrochloride Salt

The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for biological applications and formulation.

Practical Formulation and Stock Solution Preparation

A detailed stock solution preparation table for this compound is available, indicating solubility and formulation parameters for in vivo studies:

| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 5.3294 | 1.0659 | 0.5329 |

| 5 | 26.6468 | 5.3294 | 2.6647 |

| 10 | 53.2935 | 10.6587 | 5.3294 |

The compound is typically dissolved initially in DMSO to prepare a master stock solution, which is then diluted with solvents such as PEG300, Tween 80, corn oil, or water to prepare in vivo formulations.

Summary Table of Key Preparation Steps

Research Findings and Notes

The 5-fluoro substitution on the indane ring enhances binding affinity and selectivity in receptor ligand studies, making the precise preparation of this compound critical.

The stereochemistry at the 1-position amine is vital for biological activity; thus, methods ensuring (R)-configuration are emphasized in synthesis protocols.

The compound's solubility profile necessitates careful preparation of stock solutions and in vivo formulations, often involving DMSO and biocompatible vehicles like PEG300 or corn oil.

Toxicological and ecological data are limited, but the hydrochloride salt form is preferred for stability and handling safety.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

-

Therapeutic Potential :

- Preliminary studies suggest that (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride may have applications in treating neurological disorders and certain types of cancer due to its ability to interact with specific biological targets.

-

Binding Studies :

- Research indicates that the compound may interact with neurotransmitter systems, which could be beneficial for developing treatments for psychiatric disorders. Understanding its binding affinity to various receptors is crucial for evaluating its therapeutic potential.

-

Synthesis of Derivatives :

- The compound serves as a precursor for synthesizing derivatives that can enhance biological activity or modify pharmacokinetic properties. This versatility makes it valuable in drug design and development.

- In Vitro and In Vivo Studies :

- Mechanistic Investigations :

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate therapeutic effects on neurological disorders | Demonstrated potential neuroprotective effects in animal models |

| Study 2 | Investigate binding affinity | Showed significant interaction with serotonin receptors |

| Study 3 | Synthesis of derivatives | Developed several analogs with improved pharmacological profiles |

Wirkmechanismus

The mechanism of action of ®-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit specific enzymes, resulting in its observed effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Indenamine Scaffold

The indenamine core allows for structural modifications, including halogenation (F, Cl, Br) or alkyl/alkoxy substitutions. Below is a comparative analysis based on substituent type and position:

Key Observations :

- Fluorine vs.

- Enantiomeric Differences : The (R)- and (S)-enantiomers of 5-fluoro-indenamine exhibit distinct pharmacological profiles due to chiral recognition in biological systems .

- Substituent Position : Bromination at the 4-position (as in 2703746-35-2) introduces steric hindrance, which may alter receptor binding kinetics .

Physicochemical and Pharmacological Properties

- Lipophilicity : Fluorinated derivatives (e.g., 1381928-19-3) exhibit lower logP values compared to brominated analogs, enhancing aqueous solubility .

- Thermal Stability : Hydrochloride salts generally have higher melting points (>200°C) than free bases, as observed in (S)-5-fluoro-indenamine HCl .

- Biological Activity : Indenamine derivatives are intermediates in β-agonist synthesis (e.g., indacaterol) . Fluorine substitution improves selectivity for adrenergic receptors .

Biologische Aktivität

Overview

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated amine compound that has attracted attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom enhances its chemical properties, making it a candidate for various pharmacological applications.

- Molecular Formula : C₉H₁₁ClFN

- Molecular Weight : 187.64 g/mol

- CAS Number : 1381928-19-3

- IUPAC Name : (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, which may lead to increased potency in biological systems. This compound has been investigated for its potential to modulate various signaling pathways and inhibit specific enzymatic activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity :

- The compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. For instance, it has been reported to inhibit the growth of colorectal carcinoma xenografts in vivo, indicating potential as an anticancer agent .

- In vitro studies have demonstrated its ability to inhibit key kinases involved in cancer progression, such as VEGFR-2 and CDK2 .

- Neuroactive Properties :

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparison with Similar Compounds

The unique structure of this compound allows for comparison with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoroindene | Lacks amine group | Different reactivity; limited biological applications |

| 2,3-Dihydro-1H-inden-1-amine | No fluorine atom | Reduced binding affinity; different pharmacodynamics |

| (S)-5-Fluoro analog | Different stereochemistry | Potentially different biological effects |

Q & A

Q. What are the established synthetic routes for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves multi-step reactions, including chiral resolution or asymmetric catalysis. For example, analogous dihydroindenamine derivatives are synthesized via reductive amination of ketones followed by hydrochloric acid salt formation. Enantiomeric purity is maintained using chiral auxiliaries or chromatography (e.g., chiral HPLC). Reaction temperature and solvent polarity critically affect stereochemical outcomes; polar aprotic solvents like DMF are preferred for high yields .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ORTEP-III software is used to generate 3D molecular models from crystallographic data, ensuring accurate stereochemical assignment . Fluorine-specific NMR (δ ~ -120 ppm) and Cl isotopic patterns in HRMS are diagnostic for this compound .

Q. What purification methods are optimal for isolating this compound?

Recrystallization from ethanol/water mixtures or isopropanol is commonly employed. Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent achieves >98% purity. Column chromatography using silica gel with methanol/dichloromethane gradients is also effective .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Fluorination increases electronegativity at the indenamine core, enhancing metabolic stability and altering logP values. Computational studies (e.g., DFT) show that the C-F bond reduces ring strain and modulates pKa of the amine group (~8.5 vs. ~10.2 for non-fluorinated analogs). This impacts solubility in aqueous buffers (e.g., PBS at pH 7.4) and binding affinity in receptor assays .

Q. What strategies are used to resolve conflicting NMR data for diastereomeric byproducts during synthesis?

Contradictions in NMR splitting patterns often arise from diastereomer formation. Advanced techniques include:

Q. How stable is this compound under physiological conditions, and what degradation products are observed?

Stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate buffer (pH 7.4) reveal a half-life of >24 hours at 37°C. Degradation pathways include hydrolysis of the amine hydrochloride to free base (pH-dependent) and oxidative defluorination under UV light. LC-MS identifies major degradation products as 5-hydroxy-indenamine and fluoroquinone derivatives .

Q. What in vitro models are used to evaluate the biological activity of this compound, and how does its chirality affect potency?

The (R)-enantiomer is tested in receptor-binding assays (e.g., GPCRs) due to its structural similarity to bioactive indenamine derivatives. Enantiomeric specificity is observed in serotonin receptor subtypes (5-HT1A/2B), where the (R)-form shows 10-fold higher Ki values than the (S)-form. Functional assays (e.g., cAMP inhibition) further validate stereospecific activity .

Methodological Challenges and Solutions

Q. How are computational models optimized for predicting the pharmacokinetics of this compound?

Molecular dynamics (MD) simulations with AMBER or CHARMM force fields incorporate fluorine-specific parameters. ADMET predictions use QSAR models trained on fluorinated indenamine analogs, adjusting for Cl− counterion effects on solubility and membrane permeability .

Q. What analytical pitfalls occur in quantifying trace impurities in this compound, and how are they mitigated?

Common pitfalls include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.